molecular formula C24H23N5O3 B12749197 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-(4-methoxyphenyl)- CAS No. 96885-25-5

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-(4-methoxyphenyl)-

Cat. No.: B12749197
CAS No.: 96885-25-5
M. Wt: 429.5 g/mol
InChI Key: AQYMTXFJRXPNCV-UHFFFAOYSA-N
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Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-(4-methoxyphenyl)- is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-(4-methoxyphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole ring, followed by the introduction of various substituents at specific positions on the ring. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the imidazole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-(4-methoxyphenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione: A simpler analog without the additional substituents.

    1,3-Dimethyl-7-(4-ethylphenyl)-8-(4-methoxyphenyl)-imidazole: A structurally similar compound with slight variations in the substituents.

Uniqueness

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-ethylphenyl)-8-(4-methoxyphenyl)- is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

96885-25-5

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

7-(4-ethylphenyl)-6-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O3/c1-5-15-6-8-16(9-7-15)19-14-28-20-21(26(2)24(31)27(3)22(20)30)25-23(28)29(19)17-10-12-18(32-4)13-11-17/h6-14H,5H2,1-4H3

InChI Key

AQYMTXFJRXPNCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)OC)N(C(=O)N(C4=O)C)C

Origin of Product

United States

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